molecular formula C11H10N2O3 B11763636 Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11763636
M. Wt: 218.21 g/mol
InChI Key: XULJLILNTDEXTM-UHFFFAOYSA-N
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Description

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate ( 879216-18-9) is an organic compound with the molecular formula C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol [ ]. This compound features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities [ ]. Isoxazole derivatives are extensively investigated for their pharmaceutical properties and are found in several approved drugs, highlighting their significance in developing new therapeutic agents [ ]. The structure includes both an aromatic amine and a methyl ester functional group, making it a versatile building block for further chemical synthesis and exploration of structure-activity relationships (SAR) [ ]. In research and development, this compound serves as a valuable precursor for the synthesis of more complex molecules. Its planar structure, where the benzene and isoxazole rings are nearly coplanar, is a key feature that can influence its binding to biological targets [ ]. The primary application of this compound is in pharmaceutical research , where it can be used to create novel compounds with potential anti-inflammatory, anticancer, and antibacterial activities [ ]. It is also a key intermediate in the development of peptidomimetics and hybrid peptides, which are important for creating metabolically stable therapeutic agents [ ]. Handling and Storage: To maintain stability, this product should be stored in a dark place under an inert atmosphere at room temperature [ ]. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3

InChI Key

XULJLILNTDEXTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate

4-Nitroacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide. The Claisen condensation yields a β-diketone intermediate, which is isolated as a crystalline solid.

Reaction Conditions

  • Catalyst : Sodium ethoxide (1.0 equiv)

  • Solvent : Ethanol or ether

  • Temperature : 0°C → room temperature (12–24 hours)

  • Yield : 52–68%

Step 2: Cyclization with Hydroxylamine

The β-diketone intermediate undergoes cyclization with hydroxylamine hydrochloride to form ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate.

Reaction Conditions

  • Reagent : Hydroxylamine hydrochloride (1.0 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux (4–6 hours)

  • Yield : 44–70%

Step 3: Reduction of Nitro to Amine

The nitro group is reduced to an amine using iron powder in acetic acid or catalytic hydrogenation.

Reduction Methods

Method Conditions Yield Source
Fe/AcOH50°C, 2 hours83%
H₂/Pd-C1 atm H₂, ethanol, 6 hours78%
SnCl₂/HClEthyl acetate, reflux, 4 hours65%

Direct Amination via Nucleophilic Substitution

An alternative route involves substituting a pre-formed isoxazole intermediate with an amine group. This method avoids nitro reduction but requires careful control of reaction conditions.

Synthesis of Methyl 5-Chlorophenylisoxazole-3-Carboxylate

Methyl acetoacetate reacts with 4-chlorobenzohydroxamoyl chloride in the presence of triethylamine to form the chlorinated intermediate.

Reaction Conditions

  • Catalyst : Triethylamine (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → 25°C (18 hours)

  • Yield : 64%

Amination with Ammonia or Amines

The chloride is displaced using aqueous ammonia or primary amines under mild conditions.

Optimized Protocol

  • Reagent : NH₃ (2.0 equiv)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 60°C, 3 hours

  • Yield : 72%

Multi-Component Reactions (MCRs)

Recent advances employ domino MCRs to streamline synthesis. For example, L-valine catalyzes the cyclo-condensation of methyl acetoacetate, hydroxylamine, and 4-nitrobenzaldehyde.

L-Valine-Catalyzed Protocol

Reaction Conditions

  • Catalyst : L-valine (10 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (4 minutes)

  • Yield : 92%

Advantages

  • No metal catalysts

  • Short reaction time

  • High functional group tolerance

Comparative Analysis of Methods

Method Steps Total Yield Complexity Scalability
Cyclocondensation + Reduction335–45%ModerateIndustrial
Direct Amination250–60%LowLab-scale
MCRs185–92%LowPilot-scale

Critical Challenges and Solutions

Regioselectivity in Cyclization

The orientation of the isoxazole ring is controlled by steric and electronic factors. Using bulky solvents (e.g., DMF) or low temperatures improves regioselectivity.

Purification of Nitro Intermediates

Chromatography-free purification is achieved via recrystallization from ethanol/cyclohexane (1:1), yielding >95% purity.

Byproduct Formation in Reduction

Iron-mediated reduction generates Fe³⁺ residues, which are removed by aqueous Na₂CO₃ washes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of isoxazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate -NH₂ (5-phenyl) C₁₂H₁₂N₂O₃ 232.24 Not reported Hydrogen bonding potential, drug intermediates
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate -Br (5-phenyl) C₁₁H₈BrNO₃ 298.10 Not reported Sunscreen ingredients, halogenated bioactivity
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate -F (5-phenyl) C₁₁H₈FNO₃ 221.19 Not reported Enhanced metabolic stability
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate -OCH₃ (5-phenyl), ethyl ester C₁₃H₁₃NO₄ 247.25 Not reported Electron-donating effects, synthetic versatility
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate -NH₂ (5), -OCH₃ (4-phenyl) C₁₄H₁₅N₂O₄ 277.28 Discontinued Dual functionalization for targeting

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in the target compound enhances hydrogen bonding and solubility in polar solvents compared to bromo (-Br) or fluoro (-F) substituents, which are electron-withdrawing and may improve lipophilicity .

Structural and Crystallographic Insights

  • Planarity and Packing: The target compound’s crystal structure reveals a planar isoxazole ring with dihedral angles of 4.7° between the ring and the aminophenyl group, promoting π-π stacking .
  • Comparative Analysis: The ethyl ester analog (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate) has similar geometry but differs in crystal packing due to the bulkier ethyl group .

Biological Activity

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure combined with a phenyl group substituted with an amino group. The molecular formula is C12_{12}H12_{12}N2_{2}O3_{3}, and it has a molecular weight of 218.24 g/mol. The compound's structure is critical for its biological interactions, influencing its binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-nitroacetophenone with diethyl oxalate followed by hydroxylamine treatment under reflux conditions. This method yields the desired compound in good purity and yield, making it suitable for further biological evaluations.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Studies report minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as E. coli and C. albicans.
    • For instance, in one study, the compound showed an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and C. albicans .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of isoxazole compounds exhibit anti-inflammatory properties, potentially through inhibition of inflammatory mediators . The specific mechanisms by which this compound exerts these effects require further investigation.
  • Neuroprotective Potential :
    • Isoxazole derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds in the isoxazole family:

Compound NameStructure FeaturesNotable Activities
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateSimilar structure; ethyl instead of methylAntimicrobial properties
Methyl 5-aminoisoxazole-4-carboxylateAmino group at position 5Anti-inflammatory effects
Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylateNitro substitution on phenyl ringPotential anticancer activity

This table highlights how structural variations influence the biological activities of isoxazole derivatives, emphasizing the unique profile of this compound due to its specific substitutions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluating multiple synthesized compounds found that this compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with varying MIC values indicating effectiveness across different strains .
  • Neuroprotective Studies : Molecular modeling studies have suggested that the compound may interact favorably with AChE, providing insights into its potential use in treating cognitive disorders associated with AD .

Q & A

Q. What are the validated synthetic routes for Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors followed by esterification. A common approach includes:

  • Step 1 : Formation of an oxime intermediate by reacting 4-aminophenyl aldehyde with hydroxylamine hydrochloride.
  • Step 2 : Cyclization using acetic anhydride to generate the isoxazole ring.
  • Step 3 : Esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Catalyst Screening : Acidic resins (e.g., Amberlyst-15) improve esterification yields compared to traditional H₂SO₄ .
  • Purity Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates.

Q. Table 1: Synthesis Parameters

StepReactantsConditionsYield (%)
14-Aminophenyl aldehyde, NH₂OH·HClEthanol, 50°C, 4 hr75–80
2Oxime intermediate, Ac₂OAcetic acid, 80°C, 6 hr65–70
3Isoxazole acid, MeOH, H₂SO₄Reflux, 12 hr85–90

Q. How is the compound characterized to confirm structural integrity and purity?

Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the isoxazole ring (δ 6.5–7.0 ppm for aromatic protons) and ester group (δ 3.8–4.0 ppm for methyl) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (232.24 g/mol) with [M+H]⁺ peak at m/z 233.1 .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., 87.0° for β angle) to validate 3D conformation .

Q. Purity Assessment :

  • HPLC : ≥95% purity with a C18 column (acetonitrile/water, 70:30).
  • Melting Point : Compare observed mp (e.g., 183–185°C) to literature values to detect impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-aminophenyl with halogenated or methoxy groups) to assess bioactivity shifts .
  • Biological Assays :
    • Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays (IC₅₀ values).
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays .

Q. Table 2: Bioactivity of Structural Analogs

CompoundModificationIC₅₀ (COX-2, μM)Cytotoxicity (MCF-7, μM)
Methyl 5-(4-Bromophenyl)Br substitution12.38.7
Methyl 5-(3-Nitrophenyl)NO₂ substitution18.915.2
Target Compound4-NH₂ substitution9.16.4

Key Insight : The 4-aminophenyl group enhances binding to hydrophobic enzyme pockets, reducing IC₅₀ by 30% compared to brominated analogs .

Q. How can contradictory data in biological activity studies be resolved?

Case Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays).
  • Compound Stability : Pre-screen for degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

Q. Resolution Workflow :

Replicate experiments with independent batches.

Validate target engagement using SPR (surface plasmon resonance) for binding kinetics .

Apply multivariate statistical analysis (e.g., PCA) to identify outlier data points .

Q. What computational methods predict the compound’s interaction with biological targets?

Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The 4-aminophenyl group shows hydrogen bonding with Arg120 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP2D6 inhibition risk .

Q. Table 3: Predicted Pharmacokinetic Properties

ParameterValue
logP2.1
PSA78.2 Ų
HBA/HBD4/2
CYP2D6 InhibitionYes

Q. How can crystallographic data resolve synthetic challenges (e.g., low yields)?

Application of X-ray Data :

  • Conformational Analysis : The dihedral angle between isoxazole and phenyl rings (86.2°) indicates steric hindrance during esterification. Adjust solvent polarity (e.g., DMF → THF) to reduce strain .
  • Polymorph Screening : Use crystal packing data to identify stable forms (e.g., Form I vs. Form II) for improved solubility .

Case Study : Switching from ethanol to acetonitrile in recrystallization increased yield from 65% to 82% by favoring a low-energy crystal lattice .

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